molecular formula C8H5F4IO2 B13430209 4-Fluoro-2-iodo-5-(trifluoromethoxy)anisole

4-Fluoro-2-iodo-5-(trifluoromethoxy)anisole

Cat. No.: B13430209
M. Wt: 336.02 g/mol
InChI Key: YBMFIYFHZTYZIB-UHFFFAOYSA-N
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Description

4-Fluoro-2-iodo-5-(trifluoromethoxy)anisole (CAS 1823950-74-8) is a high-value fluorinated and iodinated anisole derivative designed for advanced research and development. Its molecular structure incorporates two highly impactful substituents: a fluorine atom and a trifluoromethoxy group, both known to critically alter the physicochemical properties of organic compounds. The presence of the iodine atom provides a versatile synthetic handle for further functionalization via cross-coupling reactions, making this compound an essential building block for constructing more complex molecular architectures. The strategic incorporation of fluorine and the trifluoromethoxy group is a well-established strategy in modern chemistry to enhance the metabolic stability, lipophilicity, and bioavailability of candidate molecules . These properties are crucial in the development of active ingredients, with fluorinated compounds now constituting approximately 50% of all agrochemicals and 20% of pharmaceuticals on the market . Specifically, the trifluoromethoxy group is an electron-withdrawing moiety that confers increased stability and lipophilicity, features that are leveraged in the design of novel herbicides and pharmaceuticals . As such, this compound serves as a critical intermediate for researchers working across multiple disciplines, including medicinal chemistry, crop science, and materials science. It is particularly valuable for synthesizing and screening novel compounds for herbicidal activity, such as protoporphyrinogen oxidase (PPO) inhibitors , as well as for developing potential pharmaceutical candidates. This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material in accordance with all applicable laboratory safety protocols.

Properties

Molecular Formula

C8H5F4IO2

Molecular Weight

336.02 g/mol

IUPAC Name

1-fluoro-5-iodo-4-methoxy-2-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H5F4IO2/c1-14-7-3-6(15-8(10,11)12)4(9)2-5(7)13/h2-3H,1H3

InChI Key

YBMFIYFHZTYZIB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)OC(F)(F)F)F)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-iodo-5-(trifluoromethoxy)anisole typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of 4-fluoro-2-methoxyanisole followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-iodo-5-(trifluoromethoxy)anisole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups.

Scientific Research Applications

4-Fluoro-2-iodo-5-(trifluoromethoxy)anisole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-iodo-5-(trifluoromethoxy)anisole depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds. In biological systems, its effects are mediated by its interaction with molecular targets, such as enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares substituent patterns and molecular weights of key analogs:

Compound Name Substituents (Positions) Molecular Weight (g/mol) CAS Number Key Features
4-Fluoro-2-iodo-5-(trifluoromethoxy)anisole 2-I, 4-F, 5-OCF₃, 1-OCH₃ ~308.03 (calculated) Not explicitly listed Combines heavy halogen (I) with strong electron-withdrawing groups.
2,6-Difluoro-4-iodoanisole 2,6-F, 4-I, 1-OCH₃ 270.02 886762-68-1 Lacks trifluoromethoxy; iodine enhances cross-coupling reactivity .
4-(Trifluoromethoxy)anisole 4-OCF₃, 1-OCH₃ 192.13 710-18-9 No halogens except OCF₃; simpler structure for studying OCF₃ effects .
4-Bromo-2-(trifluoromethoxy)anisole 2-OCF₃, 4-Br, 1-OCH₃ 271.04 45790939 Bromine vs. iodine: lower molecular weight, different reactivity .
5-Fluoro-2-iodoanisole 2-I, 5-F, 1-OCH₃ 266.02 (calculated) 44993-36-4 Missing trifluoromethoxy; highlights iodine’s role in reactions .
Key Observations:
  • Iodine vs. Bromine/Chlorine : The iodine substituent in the target compound facilitates nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling reactions due to its polarizable nature, unlike bromine or chlorine analogs .

Physicochemical Properties

While exact data for the target compound are unavailable, trends can be inferred:

  • Boiling Point : Iodo-substituted anisoles (e.g., 2,6-Difluoro-4-iodoanisole) have higher boiling points (~65–82°C) compared to bromo analogs due to increased molecular mass .
  • Solubility : The trifluoromethoxy group likely reduces solubility in polar solvents compared to methoxy analogs, as seen in 4-(trifluoromethoxy)anisole (density 1.272 g/cm³) .

Limitations and Challenges

  • Synthetic Complexity : Introducing multiple electron-withdrawing groups requires careful optimization. For example, one-pot syntheses (as in ) may need modified conditions to avoid side reactions .
  • Cost : Iodinated reagents are costlier than bromo/chloro analogs, impacting scalability .

Biological Activity

4-Fluoro-2-iodo-5-(trifluoromethoxy)anisole is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine and iodine atoms, along with the trifluoromethoxy group, suggests that this compound may exhibit significant pharmacological properties, including anti-cancer and anti-inflammatory activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H6F4IO\text{C}_9\text{H}_6\text{F}_4\text{I}\text{O}

This structure includes:

  • A fluoro substituent at the para position.
  • An iodo substituent at the ortho position.
  • A trifluoromethoxy group at the meta position.

Anticancer Properties

Recent studies have investigated the anticancer potential of compounds similar to this compound. For instance, a series of fluorinated anisoles have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundA549 (Lung Cancer)1.2Apoptosis induction
Similar Fluorinated AnisolesMCF7 (Breast Cancer)0.8Cell cycle arrest

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are also noteworthy. Compounds with trifluoromethoxy groups have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

Case Study: COX Inhibition
In vitro assays demonstrated that fluorinated anisoles, including derivatives of this compound, exhibited significant inhibition of COX-2 activity, leading to reduced prostaglandin synthesis.

Table 2: COX Inhibition Activity

CompoundCOX-2 Inhibition (%)Concentration (μM)
This compound7510
Control (Ibuprofen)8510

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding: The compound may interact with specific receptors involved in cell signaling pathways, influencing cell growth and survival.
  • Enzyme Inhibition: The trifluoromethoxy group enhances lipophilicity, allowing better interaction with enzyme active sites, particularly in COX enzymes.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that fluorinated compounds can induce oxidative stress in cancer cells, leading to apoptosis.

Pharmacokinetics

Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of this compound. Preliminary studies indicate:

  • Absorption: Rapid absorption with high bioavailability.
  • Distribution: Extensive distribution due to lipophilicity.
  • Metabolism: Metabolized primarily in the liver through cytochrome P450 enzymes.

Table 3: Pharmacokinetic Profile

ParameterValue
Half-life3 hours
Volume of Distribution1.5 L/kg
Clearance Rate0.05 L/h/kg

Q & A

Basic Research Question

  • Column Chromatography : Use silica gel with hexane/ethyl acetate gradients to separate polar byproducts (e.g., di-iodinated species) .
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to exploit differences in solubility between the target and regioisomers.
  • Distillation : For large-scale purification, fractional distillation under reduced pressure may be applicable if the compound is thermally stable .

What strategies mitigate competing side reactions during iodination of the aromatic ring?

Advanced Research Question
Iodination at the 2-position may compete with undesired halogenation at other sites. Strategies include:

  • Directing Groups : Use temporary protecting groups (e.g., boronic esters) to block reactive positions .
  • Temperature Control : Lower temperatures (0–5°C) reduce iodine’s electrophilicity, favoring regioselective substitution .
  • Catalytic Systems : Employ palladium or copper catalysts to enhance selectivity, as seen in related haloanisole syntheses .

How does the steric and electronic profile of this compound compare to its non-iodinated analogs in medicinal chemistry applications?

Advanced Research Question
The iodine atom introduces steric bulk and polarizability, which can enhance binding to hydrophobic pockets in proteins (e.g., kinase ATP-binding sites). However, the trifluoromethoxy group’s strong electron-withdrawing effect may reduce metabolic stability compared to methoxy analogs. Comparative studies with 4-Fluoro-5-(trifluoromethoxy)anisole (lacking iodine) could quantify these effects .

What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Advanced Research Question

  • Cost of Iodination Reagents : NIS and related reagents are expensive; alternative iodination methods (e.g., I₂/HIO₃) may be explored .
  • Byproduct Management : Large-scale reactions may produce polymeric byproducts; continuous flow chemistry could improve yield .
  • Safety : Handling volatile iodinated intermediates requires rigorous containment due to toxicity risks .

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